molecular formula C19H26N2O B1385676 N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine CAS No. 1040681-20-6

N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine

Cat. No. B1385676
CAS RN: 1040681-20-6
M. Wt: 298.4 g/mol
InChI Key: AQFCKLGOVKQFEA-UHFFFAOYSA-N
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Description

“N1-(2-ethoxybenzyl)-N4,N4-diethyl-1,4-benzenediamine” is a complex organic compound. It likely contains a benzene ring, given the “benzyl” and “benzenediamine” in its name. The “ethoxy” and “diethyl” parts suggest the presence of ethoxy (-OCH2CH3) and ethyl (-CH2CH3) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzene ring, the addition of the ethoxy and ethyl groups, and the creation of the amine linkages. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with the benzene ring at its core. The ethoxy group would likely be attached to the benzene ring, and the diethyl groups would likely be attached to the nitrogen atoms in the amine linkages .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amine groups might participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

1-N-[(2-ethoxyphenyl)methyl]-4-N,4-N-diethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-4-21(5-2)18-13-11-17(12-14-18)20-15-16-9-7-8-10-19(16)22-6-3/h7-14,20H,4-6,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCKLGOVKQFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NCC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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